molecular formula C11H8O3 B2796058 (E)-3-(2-furyl)-1-(3-furyl)-2-propen-1-one CAS No. 478246-13-8

(E)-3-(2-furyl)-1-(3-furyl)-2-propen-1-one

Cat. No.: B2796058
CAS No.: 478246-13-8
M. Wt: 188.182
InChI Key: LCBLGTQUYDDHNG-ONEGZZNKSA-N
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Description

(E)-3-(2-furyl)-1-(3-furyl)-2-propen-1-one is an organic compound featuring two furan rings connected by a propenone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-furyl)-1-(3-furyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-furaldehyde and 3-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent under reflux conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-furyl)-1-(3-furyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Functionalized furans.

Scientific Research Applications

(E)-3-(2-furyl)-1-(3-furyl)-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of (E)-3-(2-furyl)-1-(3-furyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-furyl)-1-(2-furyl)-2-propen-1-one: Similar structure but with different positioning of the furan rings.

    (E)-3-(2-thienyl)-1-(3-thienyl)-2-propen-1-one: Contains thiophene rings instead of furan rings.

    (E)-3-(2-pyridyl)-1-(3-pyridyl)-2-propen-1-one: Contains pyridine rings instead of furan rings.

Uniqueness

(E)-3-(2-furyl)-1-(3-furyl)-2-propen-1-one is unique due to its specific arrangement of furan rings and the propenone bridge, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(furan-3-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(9-5-7-13-8-9)4-3-10-2-1-6-14-10/h1-8H/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBLGTQUYDDHNG-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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